molecular formula C15H21N B2987521 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287342-22-5

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2987521
CAS No.: 2287342-22-5
M. Wt: 215.34
InChI Key: GFUNZIOYMSBLPR-UHFFFAOYSA-N
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Description

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . The compound’s distinct structure makes it a valuable candidate for various applications in drug discovery and materials science.

Preparation Methods

The synthesis of 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods provide access to the unique bicyclo[1.1.1]pentane core, which can then be further functionalized to introduce the 2,4-dimethylphenyl and N-methylmethanamine groups.

Chemical Reactions Analysis

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, enhancing its potency and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-11-4-5-13(12(2)6-11)15-7-14(8-15,9-15)10-16-3/h4-6,16H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNZIOYMSBLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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